Sitagliptin phosphate monohydrate Sitagliptin phosphate monohydrate Sitagliptin Phosphate is the phosphate salt form of sitagliptin, an orally available, competitive, beta-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DDP-4) with hypoglycemic activity. Sitagliptin may cause an increased risk in the development of pancreatitis.
A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES.
See also: Sitagliptin (has active moiety); Ertugliflozin; Sitagliptin Phosphate (component of); Metformin Hydrochloride; Sitagliptin Phosphate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 654671-77-9
VCID: VC20752669
InChI: InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1
SMILES: C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Molecular Formula: C16H18F6N5O5P
Molecular Weight: 505.31 g/mol

Sitagliptin phosphate monohydrate

CAS No.: 654671-77-9

Cat. No.: VC20752669

Molecular Formula: C16H18F6N5O5P

Molecular Weight: 505.31 g/mol

* For research use only. Not for human or veterinary use.

Sitagliptin phosphate monohydrate - 654671-77-9

CAS No. 654671-77-9
Molecular Formula C16H18F6N5O5P
Molecular Weight 505.31 g/mol
IUPAC Name (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
Standard InChI InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1
Standard InChI Key IQFYVLUXQXSJJN-SBSPUUFOSA-N
Isomeric SMILES C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
SMILES C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Canonical SMILES C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Chemical Properties and Structure

Sitagliptin phosphate monohydrate is characterized by the molecular formula C₁₆H₁₅F₆N₅O·H₂O·H₃O₄P and has a molecular weight of 523.32 g/mol . The compound contains a trifluorophenyl group that contributes to its unique pharmacological properties. Structurally, it exists as a crystalline monohydrate salt, which provides favorable stability and solubility characteristics for pharmaceutical formulation .

The chemical is typically available as a white to off-white crystalline powder that is soluble in water. Its stability profile makes it suitable for oral dosage forms, which is crucial for its clinical application in the management of diabetes .

Mechanism of Action

Sitagliptin phosphate monohydrate exerts its therapeutic effect through a specific biochemical pathway involving incretin hormones. The mechanism of action can be described as follows:

Inhibition of DPP-4 Enzyme

The compound functions as a potent inhibitor of the dipeptidyl peptidase-4 enzyme, which is responsible for the rapid degradation of incretin hormones in vivo . By inhibiting this enzyme, sitagliptin prolongs the half-life of naturally occurring incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) .

Enhancement of Incretin Effect

Through DPP-4 inhibition, sitagliptin increases the concentrations of biologically active, intact GLP-1 by 2-3 fold in the postprandial state . Clinical studies have demonstrated that doses of 50-200 mg/day of sitagliptin administered once daily lead to ≥80% inhibition of DPP-4 over 24 hours, maintaining plasma levels of >100 nM .

Glucose-Dependent Insulin Secretion

The elevated incretin levels enhance glucose-dependent insulin secretion from pancreatic beta cells, thereby improving glycemic control without causing hypoglycemia . This glucose-dependent mechanism represents a significant advantage over some other antidiabetic medications that can stimulate insulin secretion regardless of glucose levels .

Reduction in Glucagon Secretion

Sitagliptin also reduces glucagon secretion from pancreatic alpha cells, which leads to decreased hepatic glucose production. This dual action on both insulin secretion and glucagon suppression contributes to its efficacy in managing hyperglycemia .

Pharmacology and Pharmacokinetics

The pharmacological profile of sitagliptin phosphate monohydrate has been extensively studied, revealing favorable pharmacokinetic properties.

Absorption and Distribution

After oral administration, sitagliptin is rapidly absorbed with a range of absolute bioavailability of approximately 87% . The compound can be taken with or without food, as studies have shown minimal effect of food on its absorption kinetics .

Metabolism and Elimination

Sitagliptin exhibits a distinct metabolic and elimination profile:

  • Approximately 75% of an oral dose is found in the urine as unchanged drug, indicating limited metabolism

  • The remainder is metabolized via the cytochrome P450 enzymes CYP 3A4 and CYP 2C8

  • The elimination half-life is 12-14 hours, which supports once-daily dosing

  • Drug-drug interactions are minimal, with no significant interactions observed with other antihyperglycemic agents in clinical studies

Clinical Efficacy

Sitagliptin phosphate monohydrate has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic medications.

Monotherapy Studies

In clinical trials, sitagliptin has shown consistent efficacy as monotherapy:

  • In a 24-week study, sitagliptin 100 mg once daily reduced HbA1c by 0.79% from baseline, while the 200 mg dose reduced it by 0.94%

  • Fasting glucose levels were reduced by 17.1 mg/dL with the 100 mg dose and 21.3 mg/dL with the 200 mg dose

  • Postprandial glucose was significantly reduced in standardized meal-tolerance tests, with reductions of 46.7 mg/dL and 54.1 mg/dL for the 100 mg and 200 mg doses, respectively

Combination Therapy Studies

The efficacy of sitagliptin in combination with other antidiabetic agents has been well-documented:

Table 1: HbA1c Results in Placebo-Controlled Monotherapy and Combination Therapy Studies

StudyMean baseline HbA1c (%)Mean change from baseline HbA1c (%)Placebo-corrected mean change in HbA1c (%) (95% CI)
Monotherapy Studies
Sitagliptin 100 mg once daily (N=193)8.0-0.5-0.6 (-0.8, -0.4)
Sitagliptin 100 mg once daily (N=229)8.0-0.6-0.8 (-1.0, -0.6)
Combination Therapy Studies
With metformin (N=453)8.0-0.7-0.7 (-0.8, -0.5)
With pioglitazone (N=163)8.1-0.9-0.7 (-0.9, -0.5)
With glimepiride (N=102)8.4-0.3-0.6 (-0.8, -0.3)
With glimepiride + metformin (N=115)8.3-0.6-0.9 (-1.1, -0.7)
With pioglitazone + metformin (N=152)8.8-1.2-0.7 (-1.0, -0.5)
Initial therapy: Sitagliptin 50 mg + metformin 500 mg twice daily (N=183)8.8-1.4-1.6 (-1.8, -1.3)
Initial therapy: Sitagliptin 50 mg + metformin 1,000 mg twice daily (N=178)8.8-1.9-2.1 (-2.3, -1.8)
With insulin (+/- metformin) (N=305)8.7-0.6-0.6 (-0.7, -)

Effects on Beta-Cell Function

Sitagliptin has demonstrated positive effects on beta-cell function in multiple studies:

  • Improvement in surrogate markers of beta-cell function, including HOMA-β (Homeostasis Model Assessment-β)

  • Improvement in proinsulin to insulin ratio, suggesting enhanced beta-cell processing capacity

  • Enhanced beta-cell responsiveness as measured by frequently-sampled meal tolerance tests

Synthesis Methods

The synthesis of optically pure sitagliptin phosphate monohydrate involves sophisticated chemical processes to ensure stereochemical purity and pharmaceutical-grade quality.

Asymmetric Synthesis

A practical and efficient method for synthesizing optically pure sitagliptin phosphate monohydrate has been developed using a chiral hemiacetal as the key intermediate . This approach offers:

This synthesis method represents an important advancement in the commercial production of this pharmaceutical compound, offering improved efficiency and stereochemical control.

Therapeutic Applications and Dosage Forms

Sitagliptin phosphate monohydrate is available in various dosage forms and strengths to accommodate different patient needs.

Approved Indications

The primary therapeutic application of sitagliptin phosphate monohydrate is in the management of type 2 diabetes mellitus:

  • As monotherapy in patients inadequately controlled by diet and exercise alone

  • As combination therapy with other antidiabetic agents including metformin, sulfonylureas, thiazolidinediones, and insulin

Dosage Forms and Strengths

Commercially available formulations include:

  • Januvia 50 mg film-coated tablets containing sitagliptin phosphate monohydrate equivalent to 50 mg sitagliptin

  • Januvia 100 mg film-coated tablets containing sitagliptin phosphate monohydrate equivalent to 100 mg sitagliptin

Dosing Considerations

The typical recommended dose is 100 mg once daily, with or without food . Dosage adjustments may be necessary for patients with:

  • Moderate to severe renal impairment

  • End-stage renal disease requiring hemodialysis

  • Concomitant use of certain medications

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator